(10S)-7,10-Dihydroxyoctadec-8-enoic acid
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Overview
Description
(10S)-7,10-Dihydroxyoctadec-8-enoic acid: is a hydroxy fatty acid with two hydroxyl groups located at the 7th and 10th positions of an 18-carbon chain. This compound is a derivative of oleic acid and is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10S)-7,10-Dihydroxyoctadec-8-enoic acid typically involves the hydroxylation of oleic acid. One common method is the use of microbial enzymes, such as those from Pseudomonas species, which can selectively hydroxylate oleic acid at specific positions. The reaction conditions often include an aqueous medium with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes, such as the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation of oleic acid. This method requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (10S)-7,10-Dihydroxyoctadec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated hydroxy fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Acid chlorides and alcohols are used in esterification reactions.
Major Products:
Oxidation: Formation of 7,10-dioxooctadec-8-enoic acid.
Reduction: Formation of 7,10-dihydroxyoctadecanoic acid.
Substitution: Formation of esters such as 7,10-dihydroxyoctadec-8-enoate.
Scientific Research Applications
Chemistry: (10S)-7,10-Dihydroxyoctadec-8-enoic acid is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties .
Biology: In biological research, this compound is studied for its role in cellular signaling and metabolism. It is known to modulate the activity of certain enzymes and receptors, making it a valuable tool in biochemical studies .
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its ability to modulate immune responses and inhibit the growth of pathogenic microorganisms .
Industry: In the industrial sector, this compound is used in the production of biodegradable plastics and surfactants. Its biocompatibility and biodegradability make it an attractive alternative to traditional petrochemical-based products .
Mechanism of Action
The mechanism of action of (10S)-7,10-Dihydroxyoctadec-8-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and double bond in its structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
(9R,10S)-9,10-epoxyoctadecanoic acid: This compound has an epoxide group instead of hydroxyl groups, leading to different reactivity and applications.
(9S,10R)-epoxyoctadecanoic acid: An enantiomer of (9R,10S)-9,10-epoxyoctadecanoic acid with distinct stereochemistry and biological activity.
Uniqueness: (10S)-7,10-Dihydroxyoctadec-8-enoic acid is unique due to its specific hydroxylation pattern and the presence of a double bond. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
796055-35-1 |
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Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(10S)-7,10-dihydroxyoctadec-8-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)/t16-,17?/m0/s1 |
InChI Key |
IPRLELFMTNDNMN-BHWOMJMDSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](C=CC(CCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O |
Origin of Product |
United States |
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